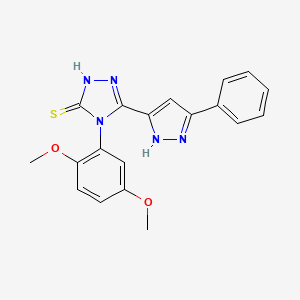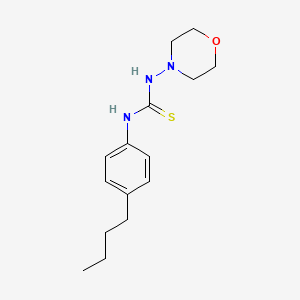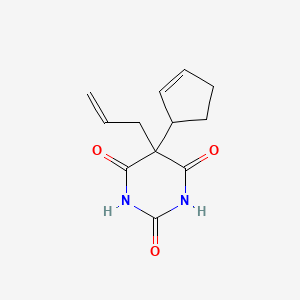
(+)-trans-Limonene oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of (+)-trans-limonene oxide often involves the epoxidation of limonene using different catalysts and oxidizing agents. A noteworthy method includes the alternating copolymerization of limonene oxide and carbon dioxide using beta-diiminate zinc acetate catalysts, which exhibits high selectivity for the trans isomer, producing regioregular polycarbonate with >99% carbonate linkages (Byrne et al., 2004). Additionally, efficient epoxide hydrolase-catalyzed resolutions of (+)- and (-)-cis/trans-limonene oxides have been explored for the synthesis of enantiomerically pure compounds, demonstrating the versatility and efficiency of biocatalytic methods in producing these epoxides (Ferrandi et al., 2015).
Molecular Structure Analysis
The molecular structure of (+)-trans-limonene oxide is characterized by its cyclic epoxide ring, which is a key functional group that imparts reactivity towards nucleophilic opening. Studies on conformational preferences and vibrational circular dichroism have provided insights into the structural aspects and stability of this molecule (Moreno et al., 2009).
Chemical Reactions and Properties
(+)-trans-Limonene oxide undergoes various chemical reactions, including ring-opening, polymerization, and isomerization. Its reactivity has been exploited in synthesizing polyfunctional derivatives and polymers, as well as in acaricidal activities against certain pests (Startseva et al., 2001). The compound's ability to react with carbon dioxide to form polycarbonates highlights its potential in contributing to the bioeconomy and sustainable chemistry practices (Parrino et al., 2018).
Aplicaciones Científicas De Investigación
Allergenic Potential and Sensitization Studies :
- Karlberg, Magnusson, and Nilsson (1992) found that the sensitizing potential of d-limonene, closely related to (+)-trans-Limonene oxide, increases with prolonged air exposure. They identified potent sensitizers formed from d-limonene upon air oxidation, including a mixture of cis and trans isomers of (+)-limonene oxide (Karlberg, Magnusson, & Nilsson, 1992).
Applications in Polymer Chemistry :
- Byrne, Allen, Lobkovsky, and Coates (2004) reported on the alternating copolymerization of (R)- or (S)-limonene oxide and CO2 using zinc acetate catalysts. They achieved high selectivity for the trans isomer, resulting in the production of regioregular polycarbonate (Byrne, Allen, Lobkovsky, & Coates, 2004).
Chemical Synthesis and Separation Techniques :
- Steiner, Ivison, Goralski, et al. (2002) demonstrated a method for the kinetic separation of commercially available cis- and trans-limonene epoxide. They used nucleophilic amines to selectively open the epoxide ring of the trans-isomer, enabling the recovery of cis-(R)-limonene oxide in high yield (Steiner, Ivison, Goralski, et al., 2002).
Biocatalytic Applications :
- Ferrandi, Marchesi, Annovazzi, et al. (2015) explored the biocatalytic resolution of (+)-cis/trans limonene oxide using epoxide hydrolases. They optimized conditions for selective ring-opening reactions, enabling the preparation of all limonene oxide enantiomers (Ferrandi, Marchesi, Annovazzi, et al., 2015).
Pesticidal Applications :
- Ferrarini, Duarte, da Rosa, et al. (2008) studied the acaricidal activity of limonene, limonene oxide, and derivatives on Rhipicephalus (Boophilus) microplus. They found high lethality rates to larvae at certain doses, indicating potential use in pest control (Ferrarini, Duarte, da Rosa, et al., 2008).
Mecanismo De Acción
Mode of Action
It’s known that many compounds interact with their targets by binding to them, altering their structure or function, and triggering a cascade of biochemical reactions . The exact interaction between (+)-trans-Limonene oxide and its targets needs further investigation.
Biochemical Pathways
It’s plausible that it could influence pathways involving reactive oxygen species (ros) or nitrogen-containing compounds, given the presence of an oxygen atom in its structure . The downstream effects of these interactions could include changes in cellular metabolism, signaling, or gene expression .
Pharmacokinetics
Similar compounds are often absorbed through the skin or respiratory tract, distributed throughout the body, metabolized by enzymes, and excreted via the kidneys . The bioavailability of (+)-trans-Limonene oxide would depend on these factors.
Result of Action
It’s possible that it could cause changes in cellular metabolism, gene expression, or cell signaling, depending on its targets and mode of action
Action Environment
The action, efficacy, and stability of (+)-trans-Limonene oxide could be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, pH, and light exposure could affect its stability and activity . Additionally, the biological environment, such as the presence of other molecules or cells, could influence its efficacy .
Safety and Hazards
Direcciones Futuras
Lignin valorization is one of the foremost challenges in current biorefinery research. One promising valorization route is the conversion of lignin into chemicals. This involves disassembling the lignin structure into its phenolic building blocks, which can further be transformed into targeted end products .
Propiedades
IUPAC Name |
(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-BBBLOLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219128 | |
| Record name | ans-d-Limonene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-trans-Limonene oxide | |
CAS RN |
6909-30-4 | |
| Record name | (+)-trans-Limonene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6909-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-d-Limonene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ans-d-Limonene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIMONENE OXIDE, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUQ1B30IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-trans-limonene oxide?
A1: (+)-trans-Limonene oxide has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
Q2: Are there any characteristic spectroscopic data available for (+)-trans-limonene oxide identification?
A2: Yes, (+)-trans-limonene oxide can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , ]. This technique helps identify volatile compounds based on their retention time and fragmentation patterns.
Q3: Can (+)-trans-limonene oxide be used as a starting material for chemical synthesis?
A3: Yes, (+)-trans-limonene oxide is a versatile chiral building block in organic synthesis. For instance, it can be used to synthesize P-chiral phosphines by reacting with primary phosphido nucleophiles followed by specific steps []. It also serves as a precursor for the synthesis of isomeric limonene aziridines, valuable chiral building blocks [, ].
Q4: Is (+)-trans-limonene oxide involved in any specific reactions with unique mechanisms?
A4: Research indicates that (+)-trans-limonene oxide can undergo selective ring-opening reactions catalyzed by epoxide hydrolases, leading to the formation of specific limonene diols. The selectivity of the reaction depends on the stereoselectivity of the enzyme used [].
Q5: Are there any studies investigating the use of (+)-trans-limonene oxide in polymer chemistry?
A5: Yes, studies have explored the use of (+)-trans-limonene oxide in the development of bio-based polymers. One such study successfully synthesized a bis-functional epoxide from (+)-trans-limonene oxide using a thiol-ene reaction. This bis-functional epoxide was further used to create crosslinked network polymers with branched polyethyleneimine, demonstrating potential for new bio-based materials [].
Q6: (+)-trans-Limonene oxide is often mentioned in the context of CO2 capture and utilization. Can you elaborate on this?
A6: Research indicates that (+)-trans-limonene oxide can be copolymerized with CO2 to produce biobased poly(limonene carbonate) (PLimC) []. This approach is particularly interesting as it combines sustainability, carbon capture, and utilization of CO2 in one material.
Q7: Is there any information available on the stability of (+)-trans-limonene oxide?
A7: While specific stability data for (+)-trans-limonene oxide might require further investigation, research suggests that limonene, its precursor, is prone to oxidation, leading to the formation of limonene oxide, including the trans isomer [, , ]. This implies that storage conditions minimizing oxidation are crucial for maintaining the stability of (+)-trans-limonene oxide.
Q8: What analytical techniques are commonly used to quantify (+)-trans-limonene oxide?
A8: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for identifying and quantifying (+)-trans-limonene oxide in various matrices, including essential oils and plant extracts [, , , , , , , , , , , , , , ].
Q9: Does (+)-trans-limonene oxide exhibit any biological activities?
A9: Research suggests that (+)-trans-limonene oxide, along with other volatile compounds found in Conyza newii, exhibits mosquito repellent properties. Studies have shown that it effectively repels Anopheles gambiae s.s. mosquitoes, highlighting its potential as a natural mosquito repellent [].
Q10: Are there any studies investigating the antimicrobial properties of (+)-trans-limonene oxide?
A10: While specific studies focusing on the antimicrobial activity of (+)-trans-limonene oxide might be limited, research indicates that essential oils rich in limonene oxide isomers, including (+)-trans-limonene oxide, possess antibacterial activity against Paenibacillus larvae, the causative agent of American Foulbrood disease in honey bees []. These findings suggest potential applications of (+)-trans-limonene oxide as a natural antibacterial agent, though further research is needed to confirm its specific role.
Q11: Has (+)-trans-limonene oxide been studied for its potential use in food science and technology?
A11: (+)-trans-Limonene oxide is a known aroma compound found in various citrus fruits and is often associated with fresh, citrusy notes [, , ]. Research suggests that enzymatic treatments using enzymes from Aspergillus niger can influence the aroma profile of instant green tea, with one study observing a decrease in (+)-trans-limonene oxide content after treatment []. These findings highlight the potential role of (+)-trans-limonene oxide in contributing to the flavor profile of food products.
Q12: Are there any known alternatives or substitutes for (+)-trans-limonene oxide?
A12: The choice of alternatives or substitutes for (+)-trans-limonene oxide depends heavily on the specific application. For instance, in the context of bio-based polymer synthesis, other epoxides derived from renewable resources could be considered [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)
![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)
![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)
![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)





